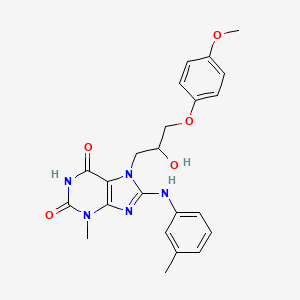
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
- Research has shown that similar compounds, particularly those with alkylamino substituted derivatives, display strong prophylactic antiarrhythmic activity and hypotensive activity. They also show weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Pharmacological Properties
- Analogous compounds have been studied for various pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Their hemi-synthesis and chemical properties are also of interest (Mbaveng & Kuete, 2014).
Analgesic and Anti-inflammatory Effects
- Derivatives of similar purine-2,6-dione compounds have shown significant analgesic and anti-inflammatory effects. Some of these compounds have been found to be more active than reference drugs in preclinical models (Zygmunt et al., 2015).
Chemical Synthesis and Reactions
- These compounds and their derivatives have been explored in various chemical synthesis and reaction studies, focusing on their potential in creating new chemical entities and understanding their reactivity and transformation under different conditions (Nicolaides et al., 1993).
Potential in Titration Indicators
- Research has been conducted on the use of similar compounds as indicators in acid-base titration. These studies focus on their synthesis, structural determination, and their behavior in different pH conditions (Pyrko, 2021).
Wirkmechanismus
Target of Action
Oprea1_378248, also known as Omeprazole , primarily targets the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is responsible for the secretion of hydrochloric acid (HCl) into the gastric lumen .
Mode of Action
Oprea1_378248 is a proton pump inhibitor . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This results in a decrease in gastric acid secretion, providing relief from conditions associated with excessive acidity .
Biochemical Pathways
The primary biochemical pathway affected by Oprea1_378248 is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase system, Oprea1_378248 reduces the production of gastric acid, thereby alleviating symptoms of acid-related disorders .
Pharmacokinetics
The pharmacokinetics of Oprea1_378248 involves its movement into, through, and out of the body . This includes its absorption, bioavailability, distribution, metabolism, and excretion . .
Result of Action
The inhibition of gastric acid secretion by Oprea1_378248 leads to a decrease in the acidity of the stomach. This can help in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oprea1_378248. These factors can be physical, such as housing and air quality ; social, such as community support and social inequality ; economic, such as employment status and poverty ; cultural, such as cultural beliefs and language barriers ; and technological, such as access to healthcare technology . For example, economic disparities can limit access to healthcare and safe living conditions, exacerbating health inequalities . Cultural attitudes towards health and illness can influence health behaviors and adherence to medical advice .
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(3-methylanilino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-14-5-4-6-15(11-14)24-22-25-20-19(21(30)26-23(31)27(20)2)28(22)12-16(29)13-33-18-9-7-17(32-3)8-10-18/h4-11,16,29H,12-13H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHOACUHGFTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

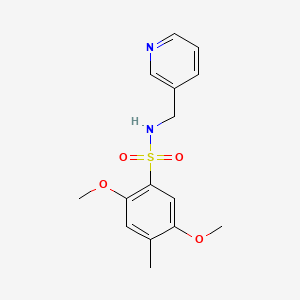
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)
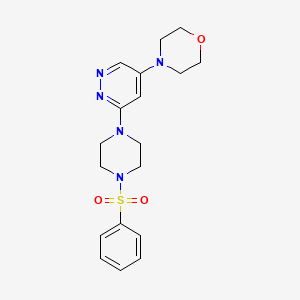
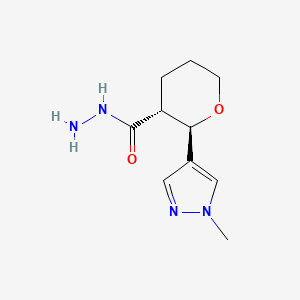
![5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2895534.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
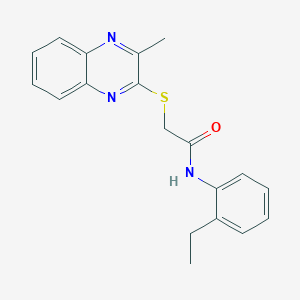
![1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2895545.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
